(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methanone
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Overview
Description
The compound (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methanone is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a dihydroisoquinoline core, methoxy groups, a nitrophenoxy moiety, and a fluorophenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methanone typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the dihydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of methoxy groups: Methoxylation can be performed using methanol and an acid catalyst.
Attachment of the nitrophenoxy moiety: This step may involve a nucleophilic substitution reaction where a nitrophenol reacts with a suitable leaving group on the dihydroisoquinoline core.
Incorporation of the fluorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction using a fluorobenzene derivative and an acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow chemistry, micro-packed bed technology, and biocatalysis to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methanone:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Interacting with DNA or RNA: Affecting gene expression and protein synthesis.
Disrupting cellular membranes: Leading to cell death or altered cellular function.
Comparison with Similar Compounds
(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methanone: can be compared with other similar compounds, such as:
(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methanone: Similar structure but with a different position of the fluorine atom.
(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of fluorine.
(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-bromophenyl)methanone: Similar structure but with a bromine atom instead of fluorine.
These comparisons highlight the uniqueness of This compound
Properties
Molecular Formula |
C25H23FN2O6 |
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Molecular Weight |
466.5 g/mol |
IUPAC Name |
[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C25H23FN2O6/c1-32-23-13-16-10-11-27(25(29)17-4-3-5-18(26)12-17)22(21(16)14-24(23)33-2)15-34-20-8-6-19(7-9-20)28(30)31/h3-9,12-14,22H,10-11,15H2,1-2H3 |
InChI Key |
KFIJYWQKSABVPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC(=CC=C3)F)COC4=CC=C(C=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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